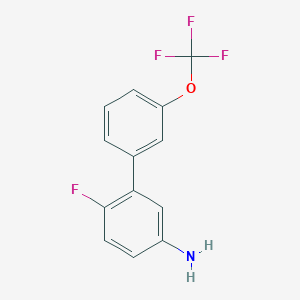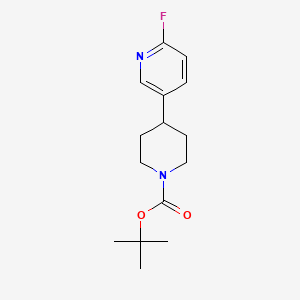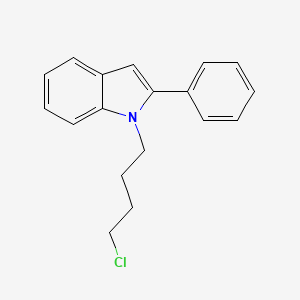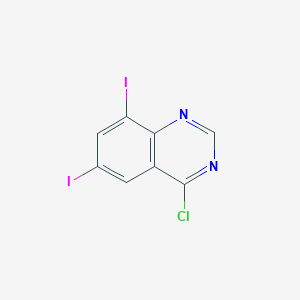
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane is a chemical compound with the molecular formula C5H5BrClF3O. It is an epoxide, characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This compound is notable for its halogenated structure, containing bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane typically involves the reaction of halogenated precursors under specific conditions. One common method involves the epoxidation of a halogenated alkene. For instance, the reaction of 3-bromo-2-chloro-2,3,3-trifluoropropene with a peracid, such as m-chloroperoxybenzoic acid, can yield the desired oxirane compound. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of substituted products.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, resulting in the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides with additional functional groups or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane ring. For example, sulfuric acid or sodium hydroxide can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Diols and Functionalized Compounds: Ring-opening reactions typically yield diols or other functionalized compounds, depending on the reaction conditions and reagents.
Applications De Recherche Scientifique
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including as antiviral or anticancer agents.
Industry: The compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane involves its reactivity with nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to the ring-opening and formation of new bonds with the nucleophile. The presence of halogen atoms can influence the reactivity and selectivity of these reactions, as they can stabilize or destabilize intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)epoxide: This compound is structurally similar but may have different reactivity due to the presence of an epoxide ring.
Halogenated Epoxides: Compounds like 3-chloro-2,3-epoxypropyl bromide share similar structural features and reactivity patterns.
Uniqueness
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane is unique due to its combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.
Propriétés
IUPAC Name |
2-(3-bromo-2-chloro-2,3,3-trifluoropropyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClF3O/c6-5(9,10)4(7,8)1-3-2-11-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRRFGLOXGSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)Br)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)









![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)

